3-Chloro-4-ethylnitrobenzene
Overview
Description
3-Chloro-4-ethylnitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nitrobenzene, where the nitro group is substituted at the fourth position, and a chlorine atom is substituted at the third position of the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-ethylnitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 3-chloro-4-ethyltoluene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethylnitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Chloro-4-ethylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-4-nitrobenzoic acid.
Scientific Research Applications
3-Chloro-4-ethylnitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological conditions.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethylnitrobenzene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a precursor to compounds that modulate glycine receptors, which are involved in neurological processes. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-nitrotoluene: Similar structure but lacks the ethyl group.
4-Chloro-3-nitrobenzene: Similar structure but lacks the ethyl group and has the nitro group at a different position.
3-Chloro-4-nitrobenzoic acid: Similar structure but has a carboxylic acid group instead of an ethyl group.
Uniqueness
3-Chloro-4-ethylnitrobenzene is unique due to the presence of both the chlorine and nitro groups on the benzene ring, along with an ethyl group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-ethyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIYZHDXMDAXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42782-54-7 | |
Record name | 1-CHLORO-2-ETHYL-5-NITROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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